molecular formula C25H23N5O3 B10854476 BTK inhibitor 10

BTK inhibitor 10

Cat. No.: B10854476
M. Wt: 441.5 g/mol
InChI Key: KLSYFSMLPFKXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK inhibitor 10 is a compound that targets Bruton’s tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells and myeloid cells. BTK inhibitors have shown significant promise in treating various B cell malignancies and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of BTK inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

BTK inhibitor 10 has a wide range of scientific research applications, including:

Mechanism of Action

BTK inhibitor 10 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions. The molecular targets and pathways involved include the B cell receptor signaling pathway and downstream effectors like PI3K, MAPK, and NF-κB .

Comparison with Similar Compounds

BTK inhibitor 10 can be compared with other BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity and potency. Similar compounds include:

This compound stands out due to its specific binding properties and potential for reduced off-target effects, making it a promising candidate for further research and development .

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

InChI

InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29)

InChI Key

KLSYFSMLPFKXDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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